N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide
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Overview
Description
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide is a complex organic compound characterized by the presence of hexafluoro groups and methoxyphenyl groups. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns that are of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with 4-methoxyaniline under controlled conditions to form an intermediate, which is then further reacted with 4-methoxybenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and activity at different targets are ongoing .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: Shares the hexafluoro group but differs in other functional groups.
4-Methoxybenzoyl Chloride: Used as a precursor in the synthesis of the compound.
4-Methoxyaniline: Another precursor with similar structural features
Uniqueness
N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-4-methoxybenzamide is unique due to its combination of hexafluoro and methoxyphenyl groups, which confer specific chemical and physical properties not found in other similar compounds.
Properties
Molecular Formula |
C18H16F6N2O3 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(4-methoxyanilino)propan-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H16F6N2O3/c1-28-13-7-3-11(4-8-13)15(27)26-16(17(19,20)21,18(22,23)24)25-12-5-9-14(29-2)10-6-12/h3-10,25H,1-2H3,(H,26,27) |
InChI Key |
UTOSSZZEDKJSDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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